3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a pyrazolo-pyrido-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene derivatives.
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzene in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-6(7H)-one
- 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(7H)-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19ClN4O3 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H19ClN4O3/c1-14-22(15-4-6-16(25)7-5-15)23-26-13-18-19(29(23)27-14)10-11-28(24(18)30)20-12-17(31-2)8-9-21(20)32-3/h4-13H,1-3H3 |
InChI Key |
NYXHZLWYYTYMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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